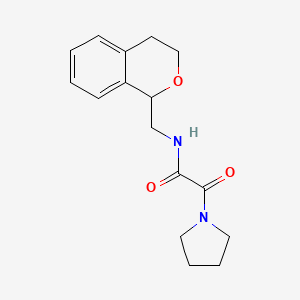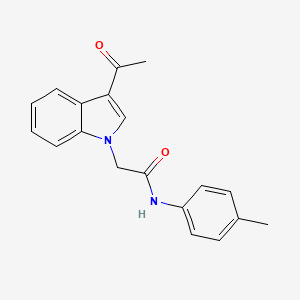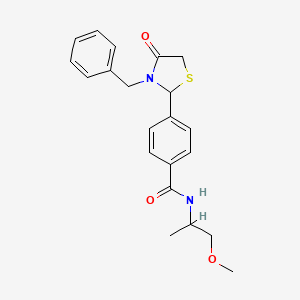![molecular formula C19H22ClN3O5S B12486292 4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B12486292.png)
4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloro-4-ethoxybenzenesulfonyl chloride and N-ethylglycine. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine: Shares a similar sulfonyl and ethoxyphenyl structure.
3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide: Another compound with a similar aromatic structure.
Uniqueness
4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H22ClN3O5S |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
4-[[2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H22ClN3O5S/c1-3-23(12-18(24)22-14-7-5-13(6-8-14)19(21)25)29(26,27)15-9-10-17(28-4-2)16(20)11-15/h5-11H,3-4,12H2,1-2H3,(H2,21,25)(H,22,24) |
Clave InChI |
WELVKRFOYIOMRU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-4-{[3-(trifluoromethyl)benzyl]oxy}quinoline-2-carboxylic acid](/img/structure/B12486218.png)
![4-[(E)-morpholin-4-yldiazenyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzenesulfonamide](/img/structure/B12486221.png)
![5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486223.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12486228.png)
![N-[4-(ethylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12486231.png)
![5-(2,6-difluorophenyl)-2-(4-methylpiperazin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12486237.png)
![2,2-dimethyl-3'-phenyl-2',3',4',4a'-tetrahydro-1'H,6'H-spiro[1,3-dioxane-5,5'-pyrido[1,2-a]quinoline]-4,6-dione](/img/structure/B12486251.png)

![N-(2-bromophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12486270.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B12486271.png)
![S-[2-(4-bromophenyl)-2-oxoethyl] O-ethyl carbonodithioate](/img/structure/B12486278.png)
![11-ethyl-5-(2-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12486282.png)

